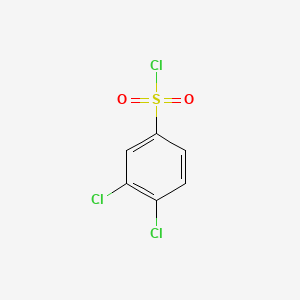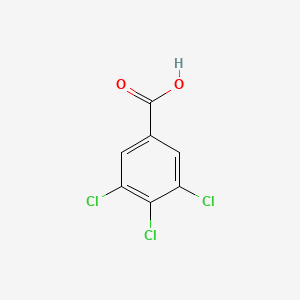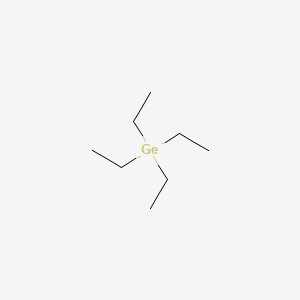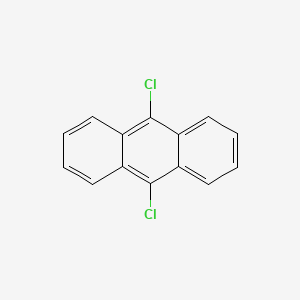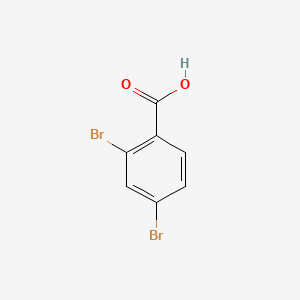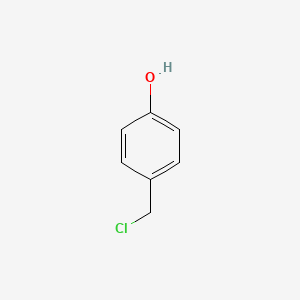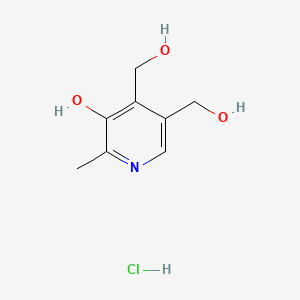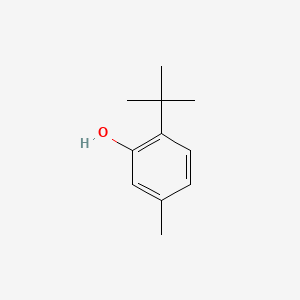
3,4'-Dichlorodiphenyl ether
Overview
Description
3,4’-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is characterized by the presence of two chlorine atoms attached to a diphenyl ether structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It’s known that this compound is used for research and development purposes , suggesting that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4’-Dichlorodiphenyl ether. For instance, the compound is advised to be handled in a well-ventilated environment and away from ignition sources . It’s also recommended to avoid dust formation and breathing in mist, gas, or vapors of the compound .
Biochemical Analysis
Biochemical Properties
3,4’-Dichlorodiphenyl ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. The interactions between 3,4’-Dichlorodiphenyl ether and these biomolecules are primarily based on its ability to bind to specific active sites, thereby affecting the enzyme’s activity .
Cellular Effects
The effects of 3,4’-Dichlorodiphenyl ether on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,4’-Dichlorodiphenyl ether can disrupt normal cellular processes, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it has been observed to affect the expression of genes involved in critical cellular functions, further highlighting its impact on cellular health .
Molecular Mechanism
At the molecular level, 3,4’-Dichlorodiphenyl ether exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The molecular interactions of 3,4’-Dichlorodiphenyl ether are crucial for understanding its overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’-Dichlorodiphenyl ether change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 3,4’-Dichlorodiphenyl ether can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to 3,4’-Dichlorodiphenyl ether has been associated with chronic effects on cellular health, including alterations in cell metabolism and function .
Dosage Effects in Animal Models
The effects of 3,4’-Dichlorodiphenyl ether vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and alterations in gene expression. These dosage-dependent effects highlight the importance of understanding the threshold levels for safe exposure to 3,4’-Dichlorodiphenyl ether .
Metabolic Pathways
3,4’-Dichlorodiphenyl ether is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of 3,4’-Dichlorodiphenyl ether is crucial for predicting its overall impact on biological systems .
Transport and Distribution
The transport and distribution of 3,4’-Dichlorodiphenyl ether within cells and tissues are essential for understanding its overall effects. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of 3,4’-Dichlorodiphenyl ether, influencing its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3,4’-Dichlorodiphenyl ether is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4’-Dichlorodiphenyl ether can be synthesized through the reaction of 1,3-dichlorobenzene with 4-chlorophenol. The process involves mixing 1 mol of 4-chlorophenol with 2 to 6 mol of 1,3-dichlorobenzene and 1 to 3 mol of potassium carbonate in a dipolar aprotic solvent like N-methylpyrrolidone. The mixture is heated to 170-173°C with stirring, and basic copper carbonate is added as a catalyst .
Industrial Production Methods: The industrial production of 3,4’-Dichlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves hydrolysis, haloform reaction, and decarboxylation reactions to efficiently produce the compound from difenoconazole isomers .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dichlorodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted diphenyl ethers
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
3,4’-Dichlorodiphenyl ether is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In studies related to its effects on biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fungicides like difenoconazole .
Comparison with Similar Compounds
- 3,3’-Dichlorodiphenyl ether
- 4,4’-Dichlorodiphenyl ether
- 2,4’-Dichlorodiphenyl ether
Comparison: 3,4’-Dichlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it has different reactivity and applications, making it valuable in specific industrial and research contexts .
Properties
IUPAC Name |
1-chloro-3-(4-chlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRGYUWRGCTBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871935 | |
| Record name | 3,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6842-62-2, 51289-10-2 | |
| Record name | 3,4′-Dichlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6842-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4'-Dichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006842622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxobis(chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051289102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(4-chlorophenoxy) benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4'-DICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH41RTF1MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3,4'-Dichlorodiphenyl ether in pesticide synthesis?
A1: this compound serves as a crucial building block in the synthesis of the fungicide Difenoconazole [, ]. This compound is prepared through a multi-step process involving acylation, condensation, and cyclization reactions starting from this compound [].
Q2: What are the traditional challenges in synthesizing this compound, and how have researchers addressed them?
A2: Traditional methods using powdered copper catalysts for this compound synthesis faced limitations in terms of efficiency and selectivity []. Researchers have developed an improved method utilizing high-dispersed copper catalysts []. This approach led to a significant increase in selectivity (up to 86.7%) and yield (82.2%) compared to traditional methods [].
Q3: Beyond pesticide synthesis, are there other applications for this compound?
A3: Yes, this compound has shown potential in material science. It is incorporated as a component in epoxy resin conducting adhesives designed for high bonding strength []. These adhesives exhibit a volume resistivity below 2.0 milliohm.cm and tensile strength exceeding 15 MPa [].
Q4: What are the environmental concerns related to this compound and how are they being addressed?
A4: this compound is structurally similar to dioxins, raising concerns about its persistence and potential toxicity in the environment. Research has focused on developing effective methods for its decomposition. One promising approach utilizes a combined reactor system incorporating Dielectric Barrier Discharge (DBD) and mercury/argon electrodeless ultraviolet (EDUV) activation []. This system demonstrates enhanced degradation of this compound compared to DBD alone, highlighting a potential solution for mitigating its environmental impact [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

